Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-
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Overview
Description
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide is a complex organic compound that features a quinoline moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide typically involves multiple steps. One common route starts with the preparation of the quinoline derivative, which is then reacted with a chlorinated nitrobenzene derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinoline N-oxides or benzamide derivatives with additional oxygen-containing groups.
Reduction: Conversion of the nitro group to an amine, resulting in aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide: can be compared with other quinoline derivatives such as chloroquine, quinine, and camptothecin.
Chloroquine: Known for its antimalarial activity.
Quinine: Used historically for the treatment of malaria.
Camptothecin: A potent anticancer agent.
Uniqueness
What sets 2-Chloro-5-nitro-N-(4-(quinolin-2-yloxy)phenyl)benzamide apart is its unique combination of a quinoline moiety with a benzamide structure, which may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
647852-85-5 |
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Molecular Formula |
C22H14ClN3O4 |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(4-quinolin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C22H14ClN3O4/c23-19-11-8-16(26(28)29)13-18(19)22(27)24-15-6-9-17(10-7-15)30-21-12-5-14-3-1-2-4-20(14)25-21/h1-13H,(H,24,27) |
InChI Key |
HSDWCGKTWLZKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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